molecular formula C15H19NO4 B14753840 1H-Isoindole-1,3(2H)-dione, 2-(3,3-diethoxypropyl)- CAS No. 2453-90-9

1H-Isoindole-1,3(2H)-dione, 2-(3,3-diethoxypropyl)-

Cat. No.: B14753840
CAS No.: 2453-90-9
M. Wt: 277.31 g/mol
InChI Key: RVXQZFFRHOTZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Isoindole-1,3(2H)-dione, 2-(3,3-diethoxypropyl)- is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(3,3-diethoxypropyl)- typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. The reaction may proceed through the formation of an intermediate imide, which is then further functionalized to introduce the 3,3-diethoxypropyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-(3,3-diethoxypropyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate biological processes.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find use in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3,3-diethoxypropyl)- would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-Isoindole-1,3(2H)-dione, 2-(3,3-diethoxypropyl)- include other isoindole derivatives with different substituents. Examples include:

  • 1H-Isoindole-1,3(2H)-dione, 2-(2-ethoxyethyl)-
  • 1H-Isoindole-1,3(2H)-dione, 2-(3-methoxypropyl)-
  • 1H-Isoindole-1,3(2H)-dione, 2-(4-methylpentyl)-

Uniqueness

The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-(3,3-diethoxypropyl)- lies in its specific substituent, the 3,3-diethoxypropyl group, which may impart distinct chemical and physical properties

Properties

CAS No.

2453-90-9

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

2-(3,3-diethoxypropyl)isoindole-1,3-dione

InChI

InChI=1S/C15H19NO4/c1-3-19-13(20-4-2)9-10-16-14(17)11-7-5-6-8-12(11)15(16)18/h5-8,13H,3-4,9-10H2,1-2H3

InChI Key

RVXQZFFRHOTZKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCN1C(=O)C2=CC=CC=C2C1=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.